

Spectroscopic Data and Analysis of Boc-D-Asp-OtBu: A Technical Guide

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Compound of Interest

Compound Name: *Boc-d-asp-otbu*

Cat. No.: *B558556*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-aspartic acid α -tert-butyl ester (**Boc-D-Asp-OtBu**), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Boc-D-Asp-OtBu**. It is important to note that while data for the exact molecule is provided where available, in some cases, data from closely related analogs are presented for comparative purposes.

Table 1: ^1H NMR Spectroscopic Data for **Boc-D-Asp-OtBu**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not explicitly available in search results. A representative spectrum is available. ^[1]				

Table 2: ^{13}C NMR Spectroscopic Data for **Boc-D-Asp-OtBu**

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results. Typical shifts for Boc-protected amino acids are referenced. ^{[2][3]}	
~170-175	C=O (acid/ester)
~155	C=O (Boc)
~80	C(CH ₃) ₃ (Boc)
~50-60	α -CH
~35-40	β -CH ₂
~28	C(CH ₃) ₃ (Boc)
~28	C(CH ₃) ₃ (tBu ester)

Table 3: Infrared (IR) Spectroscopy Data for **Boc-D-Asp-OtBu**

Frequency (cm ⁻¹)	Assignment
Specific data for Boc-D-Asp-OtBu not available. Data for Boc-D-Aspartic acid is referenced.[4]	
~3300	N-H stretch
~2980	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1710	C=O stretch (carbamate)
~1520	N-H bend
~1160	C-O stretch

Table 4: Mass Spectrometry Data for **Boc-D-Asp-OtBu**

m/z	Assignment
290.15	[M+H] ⁺
312.13	[M+Na] ⁺
234.12	[M+H - C ₄ H ₈] ⁺
190.09	[M+H - Boc] ⁺

Note: The molecular formula for **Boc-D-Asp-OtBu** is C₁₃H₂₃NO₆, with a molecular weight of 289.33 g/mol .[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of protected amino acids.[2]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **Boc-D-Asp-OtBu** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
- ^1H NMR Acquisition: A typical ^1H NMR spectrum is acquired with 16 scans and a relaxation delay of 1 second.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired with 1024 scans and a relaxation delay of 2 seconds.
- Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

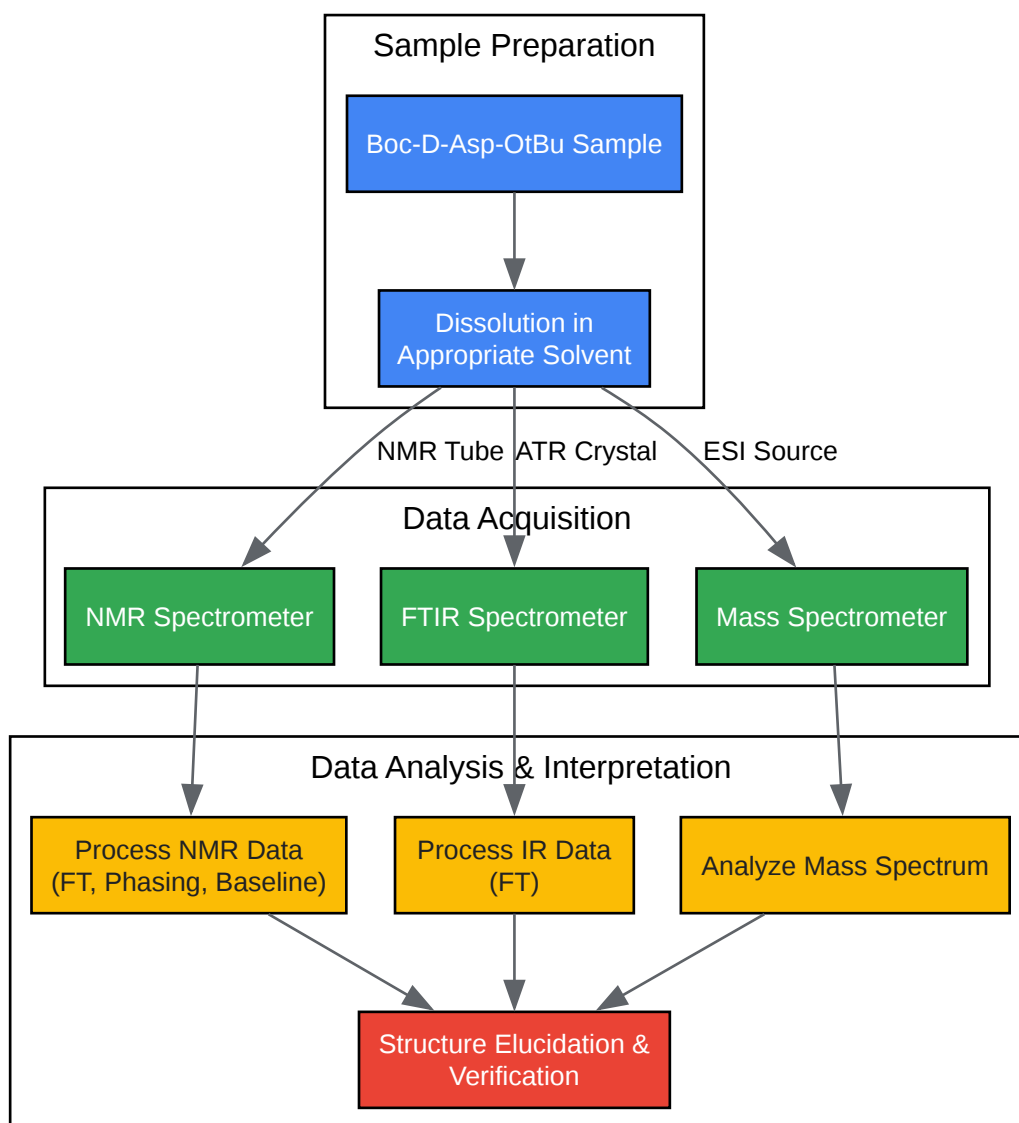
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

2.3 Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.
- Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in positive ion mode over a relevant m/z range.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like **Boc-D-Asp-OtBu**.



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General workflow for spectroscopic analysis.

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